7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit certain enzymes and modulate receptor activity .
Biochemical Pathways
Related compounds have been found to influence various cellular pathways, leading to changes in cell function .
Result of Action
Similar compounds have been found to induce various cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through a catalyst-free Biginelli-type reaction. This method involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF). The reaction proceeds efficiently without the need for catalysts, yielding the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the catalyst-free Biginelli-type reaction provides a scalable and efficient approach for its synthesis. The simplicity of the reaction conditions and the absence of catalysts make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aldehydes, 1,3-dicarbonyl compounds, and various nucleophiles. The reactions are typically carried out in solvents like DMF under reflux conditions .
Major Products Formed
The major products formed from the reactions of this compound include substituted pyrazolo[1,5-a]pyrimidines and their derivatives. These products exhibit diverse chemical and biological properties, making them valuable in various applications .
Scientific Research Applications
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of potential therapeutic agents.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its unique structure allows for the investigation of various biological processes.
Industrial Applications: The compound’s derivatives are used in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached to the pyrimidine ring.
2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Another related compound with a methyl group substitution, exhibiting different chemical and biological properties.
Uniqueness
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific substitution pattern and the presence of a cyano group. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O/c8-3-5-4-10-11-6(12)1-2-9-7(5)11/h1-2,4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMFWVDDYHMRGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNN2C1=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565954 | |
Record name | 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138904-48-0 | |
Record name | 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile and JMJD2C?
A: JMJD2C is a histone demethylase enzyme that plays a crucial role in gene regulation. [] Understanding how small molecules, like this compound, interact with JMJD2C can provide valuable insights into potential mechanisms for modulating its activity. This knowledge is crucial for developing novel therapeutic strategies targeting diseases where JMJD2C dysregulation is implicated.
Q2: What information does the crystal structure of human JMJD2C in complex with this compound provide?
A: The crystal structure reveals the precise binding mode of this compound within the catalytic domain of JMJD2C. [] This information is invaluable for structure-based drug design, allowing researchers to optimize the compound's structure for improved affinity, selectivity, and pharmacological properties. Analyzing the interactions between the compound and the amino acid residues within the binding pocket can guide the development of more potent and specific JMJD2C inhibitors.
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